molecular formula C17H12ClNO3 B4982777 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide

6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B4982777
M. Wt: 313.7 g/mol
InChI Key: STECAFZVRSPNDQ-UHFFFAOYSA-N
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Description

6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide, also known as CCOC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. CCOC belongs to the class of chromene compounds, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Scientific Research Applications

6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to have antiviral activity against the hepatitis C virus.

Mechanism of Action

The mechanism of action of 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it has been suggested that it works by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs in response to various stimuli, including chemotherapy. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. Moreover, this compound has been found to inhibit the activity of the NS5B RNA-dependent RNA polymerase of the hepatitis C virus, which is essential for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, this compound has been shown to inhibit viral replication, leading to the suppression of viral load.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide is its potent cytotoxicity against cancer cells, making it a promising candidate for cancer therapy. Moreover, its anti-inflammatory and antiviral properties make it a potential therapeutic agent for various inflammatory and viral diseases. However, this compound has some limitations in lab experiments, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide. Firstly, the mechanism of action of this compound needs to be further elucidated to understand its mode of action in cancer cells and its anti-inflammatory and antiviral effects. Secondly, the pharmacokinetics and toxicity of this compound need to be evaluated in animal models to determine its safety and efficacy. Thirdly, the synthesis of this compound needs to be optimized to improve its yield and solubility. Lastly, the potential of this compound as a therapeutic agent for various diseases needs to be explored in clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound exhibits potent cytotoxicity against cancer cells, anti-inflammatory properties, and antiviral activity. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity, and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2-chlorobenzylamine in the presence of acetic acid and sodium acetate to obtain 6-(2-chlorobenzyl)-2-hydroxy-2H-chromene-3-carbaldehyde. This intermediate is then treated with ammonium acetate and acetic anhydride to yield this compound. The overall yield of the synthesis process is approximately 50%.

Properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-14-4-2-1-3-11(14)7-10-5-6-15-12(8-10)9-13(16(19)20)17(21)22-15/h1-6,8-9H,7H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STECAFZVRSPNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC3=C(C=C2)OC(=O)C(=C3)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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